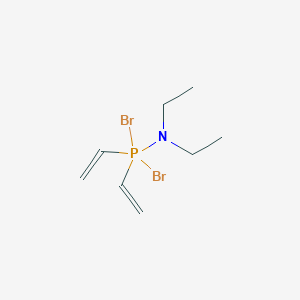
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine: is an organophosphorus compound characterized by the presence of bromine, ethylene, and diethylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine can be synthesized through a copper-mediated cross-coupling reaction between 1,1-dibromo-1-alkenes and dialkyl phosphites . This reaction allows for the substitution of both bromine atoms with hydrogen and a dialkoxyphosphoryl group, resulting in the formation of the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of efficient and stereoselective procedures, such as the copper-mediated cross-coupling reaction mentioned above. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is used as a building block in organic synthesis, particularly in the preparation of phosphine-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its use as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with molecular targets through its bromine and phosphine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical transformations. The compound’s ability to undergo substitution reactions makes it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromoethane: A related compound with similar bromine-containing structure.
1,1-Dibromopropene: Another similar compound with a different alkene group.
Uniqueness: 1,1-Dibromo-1,1-diethenyl-N,N-diethyl-lambda~5~-phosphanamine is unique due to the presence of both diethenyl and diethylamine groups, which confer distinct chemical properties and reactivity compared to other dibromo compounds
Eigenschaften
CAS-Nummer |
63074-34-0 |
|---|---|
Molekularformel |
C8H16Br2NP |
Molekulargewicht |
317.00 g/mol |
IUPAC-Name |
N-[dibromo-bis(ethenyl)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H16Br2NP/c1-5-11(6-2)12(9,10,7-3)8-4/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LWHODVIFGCSWRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(C=C)(C=C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
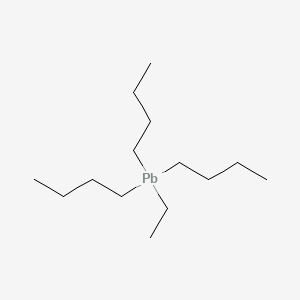
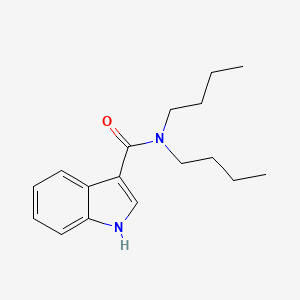
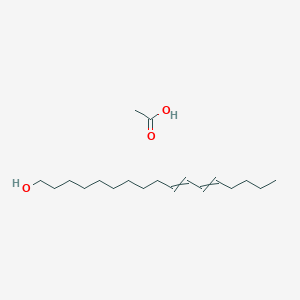
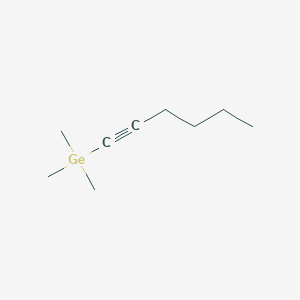

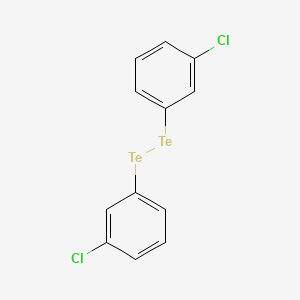
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
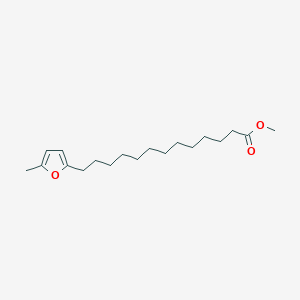
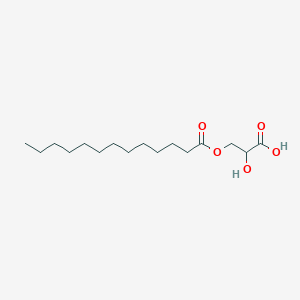

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
